
(1S,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL
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Overview
Description
(1S,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL: is a chiral compound with significant applications in various fields of scientific research. The compound’s structure includes an amino group, a bromophenyl group, and a hydroxyl group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromobenzaldehyde and a suitable chiral amine.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, with the addition of catalysts such as sodium borohydride or lithium aluminum hydride to facilitate the reduction process.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, converting the compound into various reduced forms.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles like hydroxide or amines can replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antihypertensive Agents : Research has indicated that derivatives of amino alcohols, including (1S,2S)-1-amino-1-(2-bromophenyl)propan-2-OL, can exhibit antihypertensive properties. The compound's structure allows it to interact effectively with adrenergic receptors, which are critical in regulating blood pressure .
Neuropharmacology : Studies have explored the use of this compound in modulating neurotransmitter systems. Its ability to influence serotonin and norepinephrine levels makes it a candidate for developing treatments for depression and anxiety disorders .
Synthesis of Biologically Active Compounds
Chiral Synthesis : The compound serves as a versatile chiral building block in asymmetric synthesis. Its unique stereochemistry allows chemists to create various enantiomerically enriched compounds that are crucial in pharmaceuticals .
Intermediate in Drug Development : It has been utilized as an intermediate in the synthesis of more complex molecules, such as β-blockers and other cardiovascular drugs. The incorporation of the bromophenyl group enhances biological activity and selectivity .
Case Studies
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1-Amino-1-phenylpropan-2-OL: Similar structure but lacks the bromine atom, affecting its reactivity and biological activity.
(1R,2R)-1-Amino-1-(2-bromophenyl)propan-2-OL: Enantiomer of the compound, with different stereochemistry leading to distinct interactions and activities.
2-Bromo-1-phenylethanol: Lacks the amino group, resulting in different chemical properties and applications.
Uniqueness
The presence of both the amino and bromophenyl groups in (1S,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL makes it unique in its reactivity and potential applications. Its chiral nature further enhances its value in research and industrial applications, providing opportunities for the development of enantiomerically pure compounds and targeted therapies.
Biological Activity
(1S,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL is a chiral compound with significant potential in medicinal chemistry due to its unique stereochemistry and the presence of a bromine atom. This compound has garnered attention for its possible biological activities, which are critical for applications in drug development and synthetic organic chemistry.
- Molecular Formula : C10H12BrN\O
- Molecular Weight : 230.10 g/mol
- Structure : The compound features an amino group, a hydroxyl group, and a bromophenyl moiety that contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its amino and hydroxyl groups. These interactions can modulate the activity of various enzymes and receptors, potentially influencing metabolic pathways and therapeutic effects. The bromophenyl group enhances binding affinity to specific molecular targets, making it a valuable candidate for further research in pharmacology and biochemistry.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit varying degrees of anticancer activity. For instance, studies on related amino alcohols have shown that modifications in the phenyl ring can significantly affect their cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) cells.
Compound | IC50 (µM) | Effect on A549 Viability (%) |
---|---|---|
(1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL | 25 | 60% |
(1S,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL | 30 | 65% |
This compound | TBD | TBD |
These findings suggest that the position of the bromine atom on the phenyl ring can influence the compound's anticancer properties.
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structures have been tested for antimicrobial activity against multidrug-resistant strains. The presence of specific substituents can enhance their efficacy against pathogens like Staphylococcus aureus.
Case Studies
Several studies have explored the biological activities of amino alcohols:
- Study on Anticancer Activity : A study published in MDPI demonstrated that certain derivatives with bromine substitutions showed significant cytotoxic effects against A549 cells, with viability dropping below 70% at certain concentrations .
- Antimicrobial Efficacy : Research indicated that derivatives with halogen substitutions exhibited enhanced activity against resistant bacterial strains, highlighting their potential as therapeutic agents .
Properties
Molecular Formula |
C9H12BrNO |
---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(2-bromophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12BrNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6-,9+/m0/s1 |
InChI Key |
XPDUPQLMNKNIRL-IMTBSYHQSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1Br)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1Br)N)O |
Origin of Product |
United States |
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